2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one
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Overview
Description
2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a heterocyclic compound that belongs to the benzoxazepine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazepine ring. The presence of methyl groups at specific positions on the benzene and oxazepine rings further distinguishes this compound. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with 4-methylbenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to modify the oxazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-phenyl-5H-1,4-benzoxazepin-3-one: Lacks the methyl group on the phenyl ring.
4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one: Lacks the methyl group on the benzene ring.
2-methyl-5H-1,4-benzoxazepin-3-one: Lacks the phenyl group.
Uniqueness
The presence of both methyl groups and the specific substitution pattern in 2-methyl-4-(4-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one contributes to its unique chemical and biological properties. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-7-9-15(10-8-12)18-11-14-5-3-4-6-16(14)20-13(2)17(18)19/h3-10,13H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXLVOINZLYLLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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